molecular formula C14H18N2O2 B8644960 4-(3-Morpholinopropoxy)benzonitrile CAS No. 146440-16-6

4-(3-Morpholinopropoxy)benzonitrile

Cat. No.: B8644960
CAS No.: 146440-16-6
M. Wt: 246.30 g/mol
InChI Key: SBCPMTIGBPCIGI-UHFFFAOYSA-N
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Description

4-(3-Morpholinopropoxy)benzonitrile is a valuable chemical building block in medicinal chemistry and oncology research. This aromatic nitrile compound serves as a crucial synthetic intermediate in the multi-step preparation of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a well-validated target in cancer therapy, and its overexpression or mutation is implicated in the progression of various cancers . Researchers utilize this benzonitrile derivative as a precursor in the synthesis of complex molecules designed to bind to the ATP pocket of EGFR, thereby blocking the signaling pathways that drive uncontrolled cell proliferation . The morpholinopropoxy side chain enhances the molecule's properties, contributing to its interaction with the hydrophobic region of the kinase domain . As a key intermediate in the synthesis of targeted therapies, such as Gefitinib-related compounds, this product is intended for laboratory research purposes only . It is not approved for diagnostic or therapeutic use in humans or animals. Researchers can rely on this high-purity intermediate to support their investigations into novel anticancer agents and kinase inhibitor mechanisms.

Properties

CAS No.

146440-16-6

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-(3-morpholin-4-ylpropoxy)benzonitrile

InChI

InChI=1S/C14H18N2O2/c15-12-13-2-4-14(5-3-13)18-9-1-6-16-7-10-17-11-8-16/h2-5H,1,6-11H2

InChI Key

SBCPMTIGBPCIGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Morpholine-Linked Benzonitriles

The biological and physicochemical properties of benzonitrile derivatives are highly influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Melting Point Solubility (25°C) Key Findings
4-(3-Morpholinopropoxy)benzonitrile C₁₅H₂₀N₂O₃ 4-methoxy, 3-(3-morpholinopropoxy) 52.4°C 2.2 g/L High-yield synthesis (98%); antitumor intermediate
4-(2-Morpholin-4-ylethoxy)benzonitrile C₁₃H₁₆N₂O₂ 2-morpholinoethoxy N/A N/A Shorter ethoxy linker may reduce bioavailability compared to propoxy
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile C₁₂H₁₁F₃N₂O 3-CF₃, 4-morpholinyl N/A N/A Exhibits C-H⋯F/O interactions; enhanced lipophilicity due to CF₃ group
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile C₁₅H₂₁N₃O₃ 2-amino, 5-(3-morpholinopropoxy) N/A N/A Intermediate for quinazoline antitumor agents; amino group enhances reactivity

Preparation Methods

Standard Alkylation Protocol

  • Reactants :

    • 3-Hydroxy-4-methoxybenzonitrile (1 eq)

    • N-(3-Chloropropyl)morpholine (1.1 eq)

  • Base : Potassium carbonate (2 eq)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : 85°C for 10–12 hours.

  • Work-up :

    • Removal of solvent via vacuum distillation.

    • Partitioning between tert-butyl methyl ether and water.

    • Drying with MgSO₄ and evaporation to yield a viscous liquid.

  • Yield : 94–98%.

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 7.39–7.42 (m, 2H), 7.09–7.12 (m, 1H), 4.06 (t, 2H), 3.86 (s, 3H), 3.59 (t, 4H), 2.38 (t, 6H), 1.87 (m, 2H).

  • Mass Spectrum : m/z 277 (M+H⁺).

Industrial-Scale Modifications

  • Solvent : Toluene or DMF.

  • Catalyst : Sodium iodide (for enhanced reactivity).

  • Temperature : 80–85°C for 8 hours.

  • Purification :

    • Extraction with heptane/ethyl acetate (1:1).

    • Crystallization from glacial acetic acid.

  • Yield : 90–94%.

Alternative Synthetic Routes

Nitration Followed by Alkylation

  • Step 1 : Nitration of 4-methoxybenzonitrile using HNO₃/H₂SO₄ at 20°C for 50 hours to yield 4-methoxy-5-nitrobenzonitrile.

  • Step 2 : Alkylation with N-(3-chloropropyl)morpholine under conditions similar to Section 1.1.

  • Yield : 70–75% (over two steps).

Reductive Amination Pathway

  • Reactants :

    • 4-Methoxy-5-nitrobenzonitrile

    • 3-Morpholinopropylamine

  • Conditions : Hydrogenation at 60°C with Pd/C catalyst.

  • Yield : 85–90%.

Comparative Analysis of Methods

Parameter Alkylation (Section 1.1) Industrial Alkylation (Section 1.2) Nitration-Alkylation (Section 2.1)
Reaction Time 10–12 hours8 hours50 hours (nitration) + 10 hours
Solvent DMF/acetonitrileTolueneH₂SO₄/glacial acetic acid
Catalyst K₂CO₃NaI
Yield 94–98%90–94%70–75%
Purity >95%>99%85–90%
Scalability Lab-scaleIndustrialLab-scale

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate removal.

  • Toluene reduces side reactions in industrial settings but requires higher temperatures.

Base Optimization

  • K₂CO₃ is preferred for minimal byproduct formation.

  • NaOH increases reaction speed but may hydrolyze nitriles.

Purification Challenges

  • Oily intermediates : Addressed via crystallization from acetic acid.

  • Residual morpholine : Removed by washing with dilute HCl.

Industrial Production Protocols

Large-Scale Alkylation

  • Batch Size : 50–100 kg.

  • Equipment : Glass-lined reactors with reflux condensers.

  • Cost Drivers :

    • Solvent recovery (toluene: 80% recycled).

    • Catalyst reuse (NaI: 3–5 cycles).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, K₂CO₃ in DMF.

  • Yield : 95% (reduced to 2 hours).

Flow Chemistry Approaches

  • Throughput : 5 kg/hour using continuous reactors.

  • Advantages : Enhanced temperature control and scalability .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-Morpholinopropoxy)benzonitrile, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis involves two key steps:

Dehydration of isovanillin : React isovanillin (3-hydroxy-4-methoxybenzaldehyde) with hydroxylamine hydrochloride in the presence of sodium formate/formic acid to yield 3-hydroxy-4-methoxybenzonitrile (96% yield under optimal conditions: 72°C, 6 hours, 1:2 molar ratio) .

Alkylation : React 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine in DMF using K₂CO₃ as a base. Optimal conditions include a 1:1.1 molar ratio and reflux for 6 hours, achieving 96% yield .

  • Key Variables : Temperature, molar ratios, solvent choice (DMF enhances nucleophilic substitution), and catalyst/base selection.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, morpholine C-O-C vibrations) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, morpholine protons at δ ~2.4–3.7 ppm) .
  • UV-Vis : Assesses electronic transitions; λmax for nitrile-containing aromatics typically ranges 250–300 nm .
  • X-ray crystallography (if crystalline): Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in morpholine derivatives) .

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